molecular formula C11H11IN2 B11802542 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11802542
M. Wt: 298.12 g/mol
InChI Key: YMLTYXJJOHGBPT-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an iodine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The iodination step can be carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2,5-Dimethylphenyl)-4-azido-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid would produce 3-(2,5-Dimethylphenyl)-4-phenyl-1H-pyrazole .

Scientific Research Applications

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole lies in the combination of the 2,5-dimethylphenyl group and the iodine atom on the pyrazole ring. This specific structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2/c1-7-3-4-8(2)9(5-7)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

YMLTYXJJOHGBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NN2)I

Origin of Product

United States

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